molecular formula C5H5BBrNO2 B1275622 5-Bromopyridine-3-boronic acid CAS No. 452972-09-7

5-Bromopyridine-3-boronic acid

Cat. No.: B1275622
CAS No.: 452972-09-7
M. Wt: 201.82 g/mol
InChI Key: ICCGFOKNFZWCTJ-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position and a bromine atom is attached to the fifth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 5-Bromopyridine-3-boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound are both important features that contribute to the attenuation of side-products .

Pharmacokinetics

Its use in the suzuki-miyaura coupling reaction suggests that it has a relatively stable and readily prepared nature .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the reaction is performed under mild conditions, which contributes to its success . Furthermore, the compound is generally environmentally benign, making it a preferred reagent in the Suzuki-Miyaura coupling reaction .

Biochemical Analysis

Biochemical Properties

5-Bromopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the interaction of this compound with various aryl halides. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes and ligands. These interactions are crucial for the formation of the desired biaryl products, which are important in the synthesis of pharmaceuticals and other biologically active molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming stable carbon-carbon bonds, which is essential for the synthesis of complex organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture. Prolonged exposure to higher temperatures or moisture can lead to degradation, affecting its reactivity and efficacy in biochemical reactions. Long-term studies in vitro and in vivo are necessary to understand the temporal effects of this compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. It is essential to determine the threshold doses for both beneficial and adverse effects to ensure safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can bind to proteins and enzymes, affecting its localization and accumulation. These interactions are essential for the compound’s biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence the compound’s activity and function, as it interacts with biomolecules in these specific cellular environments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopyridine-3-boronic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials, desired purity, and specific industrial requirements.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyridine-3-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific products. Its combination of a boronic acid group and a bromine atom makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

(5-bromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCGFOKNFZWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396798
Record name 5-bromopyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452972-09-7
Record name 5-bromopyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-pyridylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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